Fmoc-S-acetamidomethyl-L-penicillamine Fmoc-S-acetamidomethyl-L-penicillamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16246284
InChI: InChI=1S/C23H26N2O5S/c1-14(26)24-13-31-23(2,3)20(21(27)28)25-22(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-13H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)
SMILES:
Molecular Formula: C23H26N2O5S
Molecular Weight: 442.5 g/mol

Fmoc-S-acetamidomethyl-L-penicillamine

CAS No.:

Cat. No.: VC16246284

Molecular Formula: C23H26N2O5S

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-S-acetamidomethyl-L-penicillamine -

Specification

Molecular Formula C23H26N2O5S
Molecular Weight 442.5 g/mol
IUPAC Name 3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
Standard InChI InChI=1S/C23H26N2O5S/c1-14(26)24-13-31-23(2,3)20(21(27)28)25-22(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-13H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)
Standard InChI Key HJXCJYNKTHOYRD-UHFFFAOYSA-N
Canonical SMILES CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Identity and Structural Attributes

Fmoc-S-acetamidomethyl-L-penicillamine is a dual-protected amino acid derivative with the molecular formula C₂₃H₂₆N₂O₅S and a molecular weight of 442.5 g/mol . Its structure features:

  • A 9-fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus, which protects the α-amino function during solid-phase peptide synthesis (SPPS).

  • An S-acetamidomethyl (Acm) group shielding the thiol moiety of L-penicillamine, allowing selective deprotection under mild oxidative conditions .

  • The β,β-dimethyl cysteine backbone of penicillamine, which introduces steric hindrance to stabilize peptide conformations and resist enzymatic degradation .

The compound’s specific rotation is D= -4 ± 2° (C=1 in MeOH), reflecting its chiral purity . This stereochemical integrity is crucial for maintaining biological activity in therapeutic peptides.

Synthetic Pathways and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves sequential protection of penicillamine’s functional groups:

  • Thiol Protection: Reacting L-penicillamine with acetamidomethyl chloride in the presence of a base (e.g., triethylamine) yields S-acetamidomethyl-L-penicillamine.

  • Amino Protection: The intermediate undergoes Fmoc protection using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and diisopropylethylamine (DIPEA) in anhydrous dimethylformamide (DMF).

Critical parameters include:

  • Reaction temperature maintained at 0–4°C during Fmoc-Cl addition to prevent racemization.

  • Purification via reverse-phase HPLC to achieve >98% purity, as confirmed by LC-MS .

Industrial Manufacturing

Scaled production optimizes cost and yield through:

  • Continuous Flow Reactors: Enable rapid mixing and temperature control for the exothermic Fmoc protection step.

  • Crystallization-Based Purification: Lowers solvent consumption compared to chromatographic methods.

Applications in Advanced Peptide Engineering

Disulfide Bond Engineering

The Acm group’s orthogonality permits selective disulfide pairing in multi-cysteine peptides. For example, in α-conotoxin RgIA analogs:

  • Substituting Cys³ with Pen(Acm) increased human α9α10 nicotinic acetylcholine receptor (nAChR) blockade potency to IC₅₀ = 0.39 nM, a 9,000-fold improvement over native sequences .

  • The β,β-dimethyl groups prevent disulfide shuffling, enhancing serum stability (t₁/₂ > 24 hrs vs. 2 hrs for unprotected analogs) .

Cancer-Targeting Peptides

Fmoc-Pen(Acm)-OH facilitates the synthesis of tumor-homing peptides:

  • RGD-Pen(Acm) Conjugates: Exhibit 50% higher binding affinity to αvβ3 integrins than standard RGD motifs, enabling precise delivery of chemotherapeutics .

  • pH-Responsive Constructs: Acm deprotection in tumor microenvironments (pH 6.5) triggers drug release, reducing off-target toxicity .

Research Breakthroughs and Pharmacological Innovations

Neuropathic Pain Management

A 2023 preclinical study demonstrated that Fmoc-Pen(Acm)-OH-derived α-conotoxin RgIA-5474:

  • Reversed oxaliplatin-induced neuropathic pain at 0.1 μg/kg (vs. 10 μg/kg for gabapentin).

  • Showed no opioid receptor cross-reactivity, addressing addiction concerns .

AnalogIC₅₀ (nM)Serum Stability (t₁/₂)
Native RgIA1,5002 hours
RgIA-54320.3924 hours
RgIA-54740.2732 hours

Table 1: Pharmacological profiling of penicillamine-modified α-conotoxins .

Antimicrobial Peptides (AMPs)

Incorporating Pen(Acm) into porcine protegrin analogs yielded:

  • 4-log reduction in E. coli CFUs at 2 μM.

  • Hemolytic activity reduced to <5% at therapeutic doses .

Comparative Analysis with Related Compounds

Fmoc-Cys(Acm)-OH vs. Fmoc-Pen(Acm)-OH

ParameterFmoc-Cys(Acm)-OHFmoc-Pen(Acm)-OH
Steric BulkLowHigh (β,β-dimethyl)
Proteolytic StabilityModerateHigh
Disulfide Yield85%92%

Table 2: Structural and functional comparison of cysteine and penicillamine derivatives .

The dimethyl groups in Pen(Acm) confer:

  • Enhanced conformational rigidity, favoring α-helix and β-sheet formation.

  • Reduced aggregation propensity in hydrophobic peptide regions .

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